2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-1-naphthylacetamide
Overview
Description
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-1-naphthylacetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells. TSPO has been implicated in a variety of physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. DPA-714 has been used as a tool compound to study the role of TSPO in these processes.
Mechanism of Action
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-1-naphthylacetamide binds selectively to TSPO in the outer mitochondrial membrane of cells. TSPO is involved in the transport of cholesterol into mitochondria, which is important for the synthesis of steroid hormones. TSPO has also been implicated in the regulation of apoptosis, mitochondrial membrane potential, and reactive oxygen species production. The exact mechanism of action of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-1-naphthylacetamide is not fully understood, but it is thought to modulate TSPO activity in a way that affects these processes.
Biochemical and Physiological Effects:
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-1-naphthylacetamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-1-naphthylacetamide has been shown to reduce the production of pro-inflammatory cytokines in activated microglia. In vivo, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-1-naphthylacetamide has been shown to reduce neuroinflammation and neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-1-naphthylacetamide has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-1-naphthylacetamide in lab experiments is its selectivity for TSPO, which allows for specific modulation of TSPO activity. Another advantage is its relative ease of synthesis compared to other TSPO ligands. One limitation of using 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-1-naphthylacetamide is its relatively low affinity for TSPO compared to other TSPO ligands, which may limit its effectiveness in certain experiments. Another limitation is its relatively short half-life, which may require frequent dosing in animal experiments.
Future Directions
For research on 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-1-naphthylacetamide include further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and development of more potent and selective TSPO ligands. 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-1-naphthylacetamide may also have potential as a therapeutic agent for neuroinflammatory diseases, neurodegenerative diseases, and cancer.
Scientific Research Applications
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-1-naphthylacetamide has been used in a variety of scientific research applications, including studies of neuroinflammation, neurodegeneration, and cancer. In neuroinflammation research, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-1-naphthylacetamide has been used to study the role of TSPO in microglial activation and migration. In neurodegeneration research, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-1-naphthylacetamide has been used to study the role of TSPO in the pathogenesis of Alzheimer's disease and Parkinson's disease. In cancer research, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-1-naphthylacetamide has been used to study the role of TSPO in tumor growth and metastasis.
properties
IUPAC Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-naphthalen-1-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-10-13(2)21(18(23)19-12)11-17(22)20-16-9-5-7-14-6-3-4-8-15(14)16/h3-10H,11H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUFVJWJTNNGJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CC(=O)NC2=CC=CC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-naphthalen-1-ylacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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